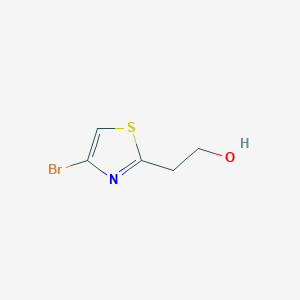

2-(4-Bromo-2-thiazolyl)ethanol

Description

Overview of Thiazole (B1198619) Chemistry and its Ubiquitous Presence in Chemical Research

Thiazole is an aromatic five-membered heterocycle containing sulfur and nitrogen atoms at positions 1 and 3, respectively. This structural motif is not merely a synthetic curiosity but a fundamental component found in numerous biologically active compounds and approved pharmaceutical drugs. mdpi.comacs.org Its aromaticity allows for a range of chemical reactions, including electrophilic and nucleophilic substitutions, making it a versatile scaffold in synthetic chemistry. mdpi.com The thiazole ring is a key constituent of thiamine (B1217682) (Vitamin B1), which is essential for normal neurological function. mdpi.com Furthermore, derivatives of thiazole are present in a wide array of therapeutic agents, including the anticancer drug Dasatinib and the gout treatment Febuxostat. mdpi.com The significance of the thiazole nucleus is underscored by its presence in over 18 FDA-approved drugs, highlighting its status as a "privileged scaffold" in medicinal chemistry. acs.org

The Distinctive Role of Halogenated Thiazole Derivatives in Organic Synthesis and Medicinal Chemistry

The introduction of a halogen atom, such as bromine, onto the thiazole ring dramatically enhances its synthetic utility. Halogenated thiazoles, particularly bromothiazoles, are key building blocks in modern organic synthesis. The bromine atom serves as an excellent functional handle for a variety of cross-coupling reactions, such as the Suzuki, Stille, and Sonogashira reactions. google.com These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures from simpler precursors. google.com

For example, 2,4-dibromothiazole (B130268) can be selectively functionalized at the 2-position, leaving the bromine at the 4-position available for subsequent reactions. google.com This regioselective reactivity is crucial for the controlled synthesis of highly substituted thiazole derivatives. google.com In medicinal chemistry, the presence of a bromo-substituent can also influence the pharmacological profile of a molecule. nih.gov The bromo group is known to be a bioisostere for other functional groups and can enhance binding affinity to biological targets or modify metabolic stability. nih.gov The synthesis of various bioactive compounds, including potential antimicrobial and anticancer agents, often involves the use of brominated thiazole intermediates. mdpi.comnih.gov

Specific Contextualization of 2-(4-Bromo-2-thiazolyl)ethanol within Contemporary Academic Investigations

While direct and extensive research literature specifically detailing the applications of 2-(4-Bromo-2-thiazolyl)ethanol is not abundant, its structure suggests a significant potential as a versatile bifunctional building block in synthetic and medicinal chemistry. The compound possesses two distinct reactive sites: the bromine atom at the 4-position of the thiazole ring and the primary alcohol of the ethanol (B145695) substituent at the 2-position.

This bifunctionality allows for orthogonal chemical strategies. The C4-bromo position is primed for palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating complex molecules. google.comresearchgate.net Simultaneously, the hydroxyl group of the ethanol side chain can undergo a variety of transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or etherification. This dual reactivity makes 2-(4-Bromo-2-thiazolyl)ethanol a valuable intermediate for generating libraries of diverse compounds for screening purposes. For instance, similar structures, such as 4-methyl-5-thiazoleethanol, are recognized as important intermediates and are used as catalysts in ionic liquids. researchgate.net The synthesis of various 2,4-disubstituted thiazoles for biological evaluation often starts from precursors bearing functional groups that can be elaborated, a role for which 2-(4-Bromo-2-thiazolyl)ethanol is well-suited. nih.gov

Below is a table summarizing the key chemical identifiers for this compound.

| Identifier | Value |

| Molecular Formula | C₅H₆BrNOS |

| InChI | InChI=1S/C5H6BrNOS/c6-4-3-9-5(7-4)1-2-8/h3,8H,1-2H2 |

| InChIKey | VHXXZOBYLIVGDL-UHFFFAOYSA-N |

| SMILES | C1=C(N=C(S1)CCO)Br |

| Monoisotopic Mass | 206.93535 Da |

Table 1: Chemical Identifiers for 2-(4-Bromo-2-thiazolyl)ethanol.

Scope and Research Objectives Pertaining to 2-(4-Bromo-2-thiazolyl)ethanol

The primary research objective concerning 2-(4-Bromo-2-thiazolyl)ethanol is its utilization as a versatile scaffold for the synthesis of novel, complex molecules with potential biological activity. The strategic value of this compound lies in the ability to selectively and sequentially modify its two distinct functional groups.

Key research objectives would include:

Elaboration of the Ethanol Side Chain: The primary alcohol can be converted into a variety of other functional groups. For example, it could be oxidized to an aldehyde to participate in reductive amination or Wittig-type reactions. Alternatively, it could be esterified with a range of carboxylic acids to produce a library of ester derivatives for structure-activity relationship (SAR) studies.

Functionalization via the Bromo Group: The bromine atom at the C4 position is a prime site for introducing molecular diversity. Research would focus on employing this site in various cross-coupling reactions to attach different aryl, heteroaryl, or alkyl groups. This approach is a well-established method for building molecular complexity. google.com

Sequential and Orthogonal Synthesis: A major research goal would be to develop synthetic routes that exploit the different reactivity of the two functional groups. For example, one could first modify the ethanol side chain and then perform a cross-coupling reaction on the bromo group, or vice versa. This control is essential for the systematic development of new chemical entities.

The ultimate aim of such research is to generate novel thiazole-containing compounds that can be screened for a wide range of biological activities, from antimicrobial and anticancer to anti-inflammatory properties, leveraging the established importance of the thiazole core in medicinal chemistry. mdpi.comnih.gov

Structure

3D Structure

Properties

CAS No. |

1501635-52-4 |

|---|---|

Molecular Formula |

C5H6BrNOS |

Molecular Weight |

208.08 g/mol |

IUPAC Name |

2-(4-bromo-1,3-thiazol-2-yl)ethanol |

InChI |

InChI=1S/C5H6BrNOS/c6-4-3-9-5(7-4)1-2-8/h3,8H,1-2H2 |

InChI Key |

VHXXZOBYLIVGDL-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(N=C(S1)CCO)Br |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 2 4 Bromo 2 Thiazolyl Ethanol and Its Derivatives

Classical and Conventional Synthetic Routes for Thiazole (B1198619) Ring Formation

The foundational methods for constructing the thiazole ring remain highly relevant in contemporary organic synthesis. These routes typically involve the condensation of two key building blocks to form the heterocyclic core.

Hantzsch Thiazole Synthesis and its Adaptations for 2-(4-Bromo-2-thiazolyl)ethanol Precursors

The Hantzsch thiazole synthesis, first reported in the late 19th century, is a cornerstone for the formation of the thiazole ring. nih.govkuey.net This reaction classically involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea (B124793). nih.govkuey.netencyclopedia.pub The general mechanism proceeds through a nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the halocarbonyl, followed by cyclization and dehydration to yield the thiazole ring. nih.gov

For the specific synthesis of precursors to 2-(4-bromo-2-thiazolyl)ethanol, adaptations of the Hantzsch synthesis are employed. A key precursor is often a 2-substituted-4-bromothiazole. The synthesis can be initiated with a thioamide that already contains the desired 2-(hydroxyethyl) side chain or a protected version thereof. The reaction of this thioamide with a suitable brominating agent and an α-halocarbonyl compound leads to the formation of the 4-bromothiazole (B1332970) ring.

One of the primary advantages of the Hantzsch synthesis is its versatility, allowing for the introduction of various substituents at positions 2, 4, and 5 of the thiazole ring. nih.govderpharmachemica.com However, traditional Hantzsch synthesis can be limited by long reaction times and sometimes low yields. nih.gov To address these drawbacks, modifications such as the use of microwave irradiation have been introduced to accelerate the reaction and improve efficiency. nih.govnih.gov

Table 1: Examples of Hantzsch Thiazole Synthesis Adaptations

| Starting Materials | Reaction Conditions | Product | Key Features |

| α-Haloketone, Thiourea | Conventional heating, solvent | 2-Aminothiazole (B372263) derivative | Classical and widely used method. derpharmachemica.com |

| 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Thiourea, Substituted benzaldehydes | Silica (B1680970) supported tungstosilisic acid, conventional heating or ultrasonic irradiation | Substituted Hantzsch thiazole derivatives | Green and efficient one-pot, multi-component synthesis. mdpi.comnih.gov |

| 2-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones, Thioureas | Microwave heating, methanol (B129727) | N-Phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines | Microwave-assisted synthesis providing high yields in short reaction times. nih.gov |

| α-Diazoketones, Thiourea | PEG-400, 100 °C | 2-Aminothiazoles | Catalyst-free and efficient method. bepls.com |

Ring-Closing Reactions Involving α-Halocarbonyl Compounds and Thioamides/Thioureas

This class of reactions is fundamentally linked to the Hantzsch synthesis but encompasses a broader range of cyclization strategies. The core principle remains the reaction between an electrophilic α-halocarbonyl component and a nucleophilic species containing a thioamide or thiourea moiety. nih.govencyclopedia.pub This method is highly effective for synthesizing a diverse array of thiazole derivatives. kuey.netderpharmachemica.com

The reaction mechanism typically involves the initial S-alkylation of the thioamide or thiourea by the α-halocarbonyl compound, forming an acyclic intermediate. nih.gov This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, leading to a hydroxythiazoline intermediate. Subsequent dehydration of this intermediate furnishes the aromatic thiazole ring. nih.govencyclopedia.pub The use of thiourea specifically leads to the formation of 2-aminothiazoles, while thioamides yield 2-substituted thiazoles. encyclopedia.pubyoutube.com

The versatility of this approach allows for the synthesis of 2,4-disubstituted or 2,4,5-trisubstituted thiazoles by selecting appropriately substituted starting materials. For instance, reacting a thioamide with an α-haloketone will generally produce a 2,4-disubstituted thiazole. derpharmachemica.com The reaction conditions can be tailored, often employing a solvent and sometimes a base to facilitate the cyclization and dehydration steps. kuey.net

Table 2: Ring-Closing Reactions for Thiazole Synthesis

| Reactants | Product Type | Key Aspects |

| α-Haloketones and Thioamides | 2,4-Disubstituted thiazoles | A versatile and common method for creating substituted thiazoles. derpharmachemica.com |

| α-Haloketones and Thioureas | 2-Aminothiazoles | Provides a direct route to valuable 2-amino-substituted thiazole scaffolds. encyclopedia.pubrsc.org |

| α-Halocarbonyls and Thiosemicarbazides | 2-Hydrazinothiazoles | Expands the diversity of functional groups that can be introduced at the 2-position. nih.govencyclopedia.pub |

| Propargyl bromides and Thioureas | 2-Aminothiazoles | A domino alkylation-cyclization reaction, often accelerated by microwave irradiation. organic-chemistry.org |

Advanced and Modern Synthetic Techniques

To overcome some of the limitations of classical methods, such as harsh reaction conditions and limited functional group tolerance, a variety of modern synthetic techniques have been developed. These advanced methods offer greater efficiency, selectivity, and access to a wider range of complex thiazole derivatives.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Negishi, Stille, Sonogashira) for Bromothiazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of pre-formed bromothiazole rings, such as 2-substituted-4-bromothiazoles. researchgate.netlibretexts.org These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and efficiency. nih.gov

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org For the functionalization of 4-bromothiazoles, an organozinc reagent can be coupled at the 4-position to introduce a variety of alkyl, aryl, or vinyl substituents. researchgate.net The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgyoutube.com

Stille Coupling: The Stille reaction couples an organotin compound with an organic halide or triflate, also catalyzed by palladium. wikipedia.orgorganic-chemistry.orglibretexts.org This method is highly versatile and can be used to introduce a wide range of substituents onto the 4-position of a bromothiazole. A key advantage of the Stille coupling is the stability of the organotin reagents. libretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Sonogashira Coupling: This reaction specifically forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. researchgate.net In the context of 2-(4-bromo-2-thiazolyl)ethanol derivatives, the Sonogashira coupling can be used to introduce an alkynyl group at the 4-position of the thiazole ring. This is achieved by reacting the 4-bromothiazole with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. researchgate.net

Table 3: Palladium-Catalyzed Cross-Coupling Reactions for Bromothiazole Functionalization

| Coupling Reaction | Organometallic Reagent | Electrophile | Catalyst System | Bond Formed |

| Negishi | Organozinc (R-ZnX) | Aryl/Vinyl Halide (Ar-Br) | Pd(0) or Ni(0) | C-C wikipedia.orgorganic-chemistry.org |

| Stille | Organotin (R-SnR'₃) | Aryl/Vinyl Halide (Ar-Br) | Pd(0) | C-C wikipedia.orgorganic-chemistry.org |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Aryl/Vinyl Halide (Ar-Br) | Pd(0) and Cu(I) | C-C (alkynyl) researchgate.net |

Chemoenzymatic Synthetic Approaches for Thiazole Scaffolds

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the efficiency of chemical reactions to create novel and sustainable synthetic routes. nih.gov In the context of thiazole synthesis, enzymes can be used to catalyze key steps in the reaction sequence, often under mild conditions. researchgate.net

One notable example is the use of lipases to catalyze the condensation of arylethanones and thioamides to form 2,4-disubstituted thiazole derivatives. rsc.orgresearchgate.netnih.gov This approach offers an environmentally friendly alternative to traditional methods, often utilizing water as a solvent and proceeding at ambient temperatures. nih.gov The use of ultrasound irradiation in conjunction with lipase (B570770) catalysis can further enhance reaction rates and yields. rsc.orgnih.gov Another approach involves the use of enzymes like trypsin from porcine pancreas (PPT) to catalyze one-pot multicomponent synthesis of thiazole derivatives, achieving high yields under mild conditions. nih.govresearchgate.net

Microwave-Assisted Synthetic Protocols for Thiazole Derivatives

Microwave-assisted organic synthesis has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govnih.govrsc.org This technology has been successfully applied to the synthesis of various thiazole derivatives.

In the context of Hantzsch thiazole synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes while improving yields. nih.govnih.gov This method has been employed for the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines, where maximum yields were obtained after just 30 minutes of microwave heating. nih.gov Microwave assistance has also been utilized in the synthesis of thiazolo[5,4-d]thiazoles and in multicomponent reactions to produce novel thiazolyl-pyridazinediones. nih.govrsc.org The efficiency and green credentials of microwave-assisted synthesis make it an attractive alternative to traditional heating methods for the preparation of thiazole derivatives. rsc.org

One-Pot Multicomponent Reactions for Thiazole Synthesis

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like the thiazole ring. thieme-connect.comscilit.com These reactions combine three or more reactants in a single vessel to form a product that incorporates substantial portions of all the starting materials. This strategy is highly valued in medicinal chemistry and drug discovery for its ability to rapidly generate libraries of structurally diverse compounds. thieme-connect.com

Several MCRs have been developed for the synthesis of thiazole derivatives. thieme-connect.comscilit.comnih.govresearchgate.net A notable example involves the reaction of oxo components, primary amines, thiocarboxylic acids, and a specific isocyanide to yield 2,4-disubstituted thiazoles. thieme-connect.comscilit.com This method provides a versatile and direct route to a variety of thiazole structures. Another approach utilizes the condensation of α-halo ketones with thioamides, a classic method known as the Hantzsch thiazole synthesis, which can also be adapted into a one-pot procedure. researchgate.net Furthermore, chemoenzymatic one-pot MCRs have emerged as a novel and green alternative, employing enzymes like trypsin to catalyze the formation of thiazole derivatives under mild conditions with high yields. researchgate.netnih.gov

The primary advantages of MCRs in thiazole synthesis include simplified procedures, reduced reaction times, and the ability to introduce multiple points of diversity in a single step. thieme-connect.com However, a potential drawback can be the formation of racemic products when chiral centers are generated. thieme-connect.com

Synthesis of 2-(4-Bromo-2-thiazolyl)ethanol via Specific Precursors

The targeted synthesis of 2-(4-bromo-2-thiazolyl)ethanol often relies on the use of specific, pre-functionalized thiazole precursors. These methods allow for precise control over the substitution pattern of the thiazole ring.

Reaction of 4-Bromo-2-thiazolyl Lithium with Ethylene (B1197577) Oxide

A direct and effective method for the synthesis of 2-(4-bromo-2-thiazolyl)ethanol involves the reaction of a lithiated thiazole species with an electrophile. Specifically, 2-bromo-4-thiazole can be lithiated at the 2-position using a strong base like n-butyllithium at low temperatures. The resulting 4-bromo-2-thiazolyl lithium is then reacted with ethylene oxide to introduce the desired 2-hydroxyethyl side chain. This approach leverages the high reactivity of organolithium reagents to form a new carbon-carbon bond. A similar strategy has been described for the synthesis of thiazole-2-methanamide, where 2-bromothiazole (B21250) is first converted to thiazole-2-lithium formate. google.com

Substitution Reactions Involving Brominated Thiazoles and Relevant Alcohols

Substitution reactions on a pre-formed brominated thiazole ring provide another avenue for the synthesis of 2-(4-bromo-2-thiazolyl)ethanol and its derivatives. For instance, a 2,4-dibromothiazole (B130268) can undergo regioselective cross-coupling reactions, where one of the bromine atoms is selectively replaced. lookchem.com While direct substitution of a bromine atom with a hydroxyethyl (B10761427) group can be challenging, related transformations are possible. For example, functionalized thiazoles can be prepared via the Hantzsch condensation followed by modifications of substituents on the thiazole ring. nih.gov This can include the reduction of an ester group to an alcohol, as demonstrated in the synthesis of (2-(2-(adamant-1-yl)phenyl)thiazol-4-yl)ethanol. nih.gov

Sequential Bromination-Debromination Methodologies for Bromothiazoles

The synthesis of specifically substituted bromothiazoles, which are crucial precursors, often involves sequential bromination and debromination steps. scinito.ainih.govlookchem.com This allows for the precise placement of bromine atoms on the thiazole ring. For example, starting from 2-aminothiazole, a series of reactions can lead to the formation of various bromo- and dibromothiazoles. lookchem.com A key strategy in these syntheses is the ability to selectively remove a bromine atom (debromination) to achieve the desired substitution pattern. lookchem.com Decarboxylative bromination is another technique used, where a thiazole carboxylic acid is converted to a bromothiazole. researchgate.netbeilstein-archives.org These methods are essential for producing the necessary 4-bromothiazole starting material for subsequent functionalization to 2-(4-bromo-2-thiazolyl)ethanol. A study on the synthesis of the complete family of bromothiazoles has been conducted to optimize their production. scinito.ainih.gov

Purification and Isolation Techniques for Synthesized Compounds

The purification and isolation of the synthesized 2-(4-bromo-2-thiazolyl)ethanol are critical steps to obtain a product of high purity. Common laboratory techniques are employed for this purpose.

Following the reaction, the crude product is typically subjected to an aqueous work-up to remove inorganic salts and water-soluble impurities. This often involves extraction with a suitable organic solvent. The choice of solvent is crucial and depends on the solubility characteristics of the desired compound and the impurities. ijddr.in

Table 1: Common Purification Techniques

| Technique | Description | Application |

| Recrystallization | This technique relies on the difference in solubility of the compound and impurities in a particular solvent at different temperatures. The compound is dissolved in a hot solvent and then allowed to cool, causing the pure compound to crystallize out while impurities remain in the solution. ijddr.in | Used for purifying solid compounds. |

| Chromatography | This is a powerful separation technique that involves passing the mixture through a stationary phase (e.g., silica gel) with a mobile phase (a solvent or mixture of solvents). Different components of the mixture travel at different rates, allowing for their separation. | Widely used for purifying both solid and liquid compounds. Techniques include column chromatography and preparative thin-layer chromatography. |

| Distillation | This method is used to separate liquids with different boiling points. The mixture is heated, and the component with the lower boiling point vaporizes first, is then condensed, and collected separately. | Suitable for purifying liquid compounds that are thermally stable. |

The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Chemical Reactivity and Transformation Studies of 2 4 Bromo 2 Thiazolyl Ethanol

Reactions Involving the Hydroxyl Group

The primary alcohol moiety in 2-(4-Bromo-2-thiazolyl)ethanol is susceptible to a range of reactions typical for alcohols, including nucleophilic substitution, oxidation, and condensation. These transformations provide pathways to introduce new functional groups and build molecular complexity.

Nucleophilic Substitution Reactions (e.g., Ether and Ester Formation)

The hydroxyl group can act as a nucleophile or be converted into a leaving group, facilitating the formation of ethers and esters.

Ether Formation: The Williamson ether synthesis provides a classic route to ethers from alcohols. masterorganicchemistry.com This SN2 reaction involves the deprotonation of the alcohol to form a more potent nucleophile, the alkoxide, which then displaces a halide from an alkyl halide. masterorganicchemistry.com For 2-(4-Bromo-2-thiazolyl)ethanol, treatment with a strong base like sodium hydride (NaH) would generate the corresponding alkoxide. This intermediate can then react with various alkyl halides (e.g., methyl iodide, ethyl bromide) to yield the corresponding ethers. Because this is an SN2 reaction, primary alkyl halides are the most effective substrates to avoid competing elimination reactions. masterorganicchemistry.com

Ester Formation: Esters can be readily prepared from 2-(4-Bromo-2-thiazolyl)ethanol through reaction with carboxylic acids or their derivatives. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄), is a common method. masterorganicchemistry.com This is an equilibrium process, often driven to completion by using the alcohol in excess or by removing the water formed during the reaction. masterorganicchemistry.comresearchgate.net Alternatively, for more rapid and irreversible esterification, the alcohol can be treated with more reactive acylating agents such as acyl chlorides or acid anhydrides, typically in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl).

Oxidation Reactions to Carbonyl Compounds

The primary alcohol of 2-(4-Bromo-2-thiazolyl)ethanol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: To achieve the partial oxidation to the corresponding aldehyde, 2-(4-bromo-2-thiazolyl)acetaldehyde, mild oxidizing agents are required. Reagents such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (CH₂Cl₂) are effective for this transformation, preventing over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid, 2-(4-bromo-2-thiazolyl)acetic acid. Common reagents for this full oxidation include potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄), or Jones reagent. The resulting carboxylic acid introduces a new site for further functionalization, such as amide bond formation.

Condensation and Cyclization Reactions

The hydroxyl group, or the carbonyl functionality derived from it, can participate in condensation and cyclization reactions to form more complex heterocyclic systems.

Condensation Reactions: The aldehyde, 2-(4-bromo-2-thiazolyl)acetaldehyde, obtained from oxidation (Section 3.1.2), can serve as an electrophile in condensation reactions. For instance, it can undergo condensation with 2-aminothiophenols to construct a benzothiazole (B30560) scaffold, a reaction widely used for creating 2-substituted benzothiazoles. nih.gov Similarly, it can participate in Knoevenagel condensations with active methylene (B1212753) compounds.

Cyclization Reactions: Intramolecular cyclization can occur if a suitable nucleophile is introduced at the 4-position of the thiazole (B1198619) ring. For example, if the bromine atom is displaced by a nucleophile that can subsequently react with the hydroxyl group or a derivative thereof, a new fused ring system can be formed. acs.org Furthermore, the hydroxyl group itself can be used to direct cyclization. For example, treatment of 4-aryliden-5(4H)-thiazolones with a base in alcohol can lead to intramolecular S-attack and cyclization to form dihydrothiazoles. acs.org

Reactions Involving the Bromine Atom

The bromine atom at the C4 position of the thiazole ring is a versatile handle for introducing new carbon-carbon and carbon-heteroatom bonds, primarily through metal-catalyzed cross-coupling reactions and lithiation.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Negishi, Stille)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and the C-Br bond in 4-bromothiazoles is a suitable electrophilic partner for these transformations. researchgate.net For many of these reactions, it may be necessary to protect the primary hydroxyl group (e.g., as a silyl (B83357) ether) to prevent interference with the organometallic reagents or basic conditions.

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of the bromo-thiazole with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.org The coupling of various aryl and heteroaryl boronic acids with bromo-heterocycles has been extensively demonstrated. researchgate.net

Heck Reaction: The Heck reaction couples the bromo-thiazole with an alkene in the presence of a palladium catalyst and a base to form a new substituted alkene. organic-chemistry.orglibretexts.org This method is highly effective for the vinylation of aryl and heteroaryl halides. beilstein-journals.org The reaction typically exhibits high trans selectivity. organic-chemistry.org

Sonogashira Reaction: The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond by reacting the bromo-thiazole with a terminal alkyne. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts and requires a base. wikipedia.orgnih.gov This reaction is invaluable for synthesizing arylalkynes and conjugated enynes. libretexts.orgnih.gov

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner to couple with the bromo-thiazole, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org Organozinc reagents are highly reactive, often leading to faster reaction times compared to other organometallics. wikipedia.org This reaction has a broad scope, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.orgyoutube.com

Stille Reaction: The Stille reaction involves the coupling of the bromo-thiazole with an organotin reagent (organostannane) catalyzed by palladium. nrochemistry.comwikipedia.org A key advantage of organostannanes is their stability to air and moisture and their tolerance of many functional groups. nrochemistry.comwikipedia.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org

Table 1: Overview of Cross-Coupling Reactions on 4-Bromo-Thiazole Derivatives This table presents generalized conditions and coupling partners based on reactions with similar 4-brominated heterocycles.

| Reaction | Coupling Partner | Typical Catalyst | Typical Base/Additive | Product Type |

|---|---|---|---|---|

| Suzuki | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ | Na₂CO₃, K₂CO₃ | 4-Aryl-2-(2-hydroxyethyl)thiazole |

| Heck | Alkene (e.g., Styrene, Acrylate) | Pd(OAc)₂, PdCl₂(PPh₃)₂ | Et₃N, K₂CO₃ | 4-Vinyl-2-(2-hydroxyethyl)thiazole |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | 4-Alkynyl-2-(2-hydroxyethyl)thiazole |

| Negishi | Organozinc Halide | Pd(PPh₃)₄, Ni(acac)₂ | None (organozinc is pre-formed) | 4-Alkyl/Aryl-2-(2-hydroxyethyl)thiazole |

| Stille | Organostannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | LiCl, CuI (optional) | 4-Alkyl/Aryl/Vinyl-2-(2-hydroxyethyl)thiazole |

Lithiation and Subsequent Quenching Reactions

A powerful method for functionalizing the 4-position of the thiazole ring is through a lithium-halogen exchange reaction. wikipedia.org Treating 2-(4-Bromo-2-thiazolyl)ethanol with a strong organolithium base, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (e.g., -78 °C) can induce a bromine-lithium exchange. harvard.eduresearchgate.net

This reaction generates a highly reactive 4-lithiated thiazole intermediate. chemicalbook.com It is crucial to first deprotonate the acidic hydroxyl proton, which typically requires one equivalent of the organolithium reagent, before the bromine-lithium exchange can occur with a second equivalent. Alternatively, the hydroxyl group can be protected prior to the reaction. nih.gov The resulting organolithium species is a potent nucleophile and can be quenched with a wide variety of electrophiles to introduce new functional groups at the C4 position.

Table 2: Functionalization via Lithiation and Electrophilic Quench

| Electrophile | Functional Group Introduced | Product Example |

|---|---|---|

| H₂O / D₂O | -H / -D | 2-(2-Hydroxyethyl)thiazole-4-d |

| Aldehydes/Ketones (e.g., Acetone) | -C(OH)R₂ | 2-(4-(2-Hydroxypropan-2-yl)thiazol-2-yl)ethanol |

| Carbon Dioxide (CO₂) | -COOH | 2-(2-Hydroxyethyl)thiazole-4-carboxylic acid |

| Alkyl Halides (e.g., CH₃I) | -Alkyl | 2-(4-Methylthiazol-2-yl)ethanol |

| Dimethylformamide (DMF) | -CHO | 2-(2-Hydroxyethyl)thiazole-4-carbaldehyde |

Transformations of the Thiazole Ring System

The reactivity of the thiazole ring in 2-(4-Bromo-2-thiazolyl)ethanol is dictated by the interplay of the heteroatoms and the bromo-substituent. These features influence its susceptibility to electrophilic, nucleophilic, and radical-mediated reactions.

Electrophilic Aromatic Substitution Reactions

The thiazole ring is generally less reactive towards electrophilic aromatic substitution than carbocyclic aromatic compounds like benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. lookchem.comlibretexts.org However, substitution is possible, typically requiring more forcing conditions. The calculated π-electron density of the parent thiazole molecule indicates that the C-5 position is the most favorable site for electrophilic attack, followed by the C-4 position. nih.gov In 2-(4-bromo-2-thiazolyl)ethanol, the C-4 position is occupied by a bromine atom, and the C-2 position is substituted with the hydroxyethyl (B10761427) group, leaving the C-5 position as the primary site for electrophilic substitution.

While specific studies on 2-(4-Bromo-2-thiazolyl)ethanol are limited, the general reactivity patterns of thiazoles suggest that reactions such as nitration, sulfonation, and further halogenation would occur at the C-5 position. wikipedia.org

Table 1: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO₃ / H₂SO₄ | 2-(4-Bromo-5-nitro-2-thiazolyl)ethanol |

| Sulfonation | Fuming H₂SO₄ | 2-(4-Bromo-2-thiazolyl)ethanol-5-sulfonic acid |

| Bromination | Br₂ / FeBr₃ | 2-(4,5-Dibromo-2-thiazolyl)ethanol |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-(5-Acyl-4-bromo-2-thiazolyl)ethanol |

Nucleophilic Aromatic Substitution Reactions

The bromine atom at the C-4 position of 2-(4-Bromo-2-thiazolyl)ethanol is the principal site for nucleophilic substitution, primarily through metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. Research on the closely related 2,4-dibromothiazole (B130268) has shown that the bromine at C-2 is more reactive, allowing for selective initial substitution at that position. acs.orgnih.gov However, the remaining C-4 bromine is readily transformed, a reactivity pattern that is directly applicable to 2-(4-Bromo-2-thiazolyl)ethanol.

Key transformations include:

Bromo-Lithium Exchange: Treatment with organolithium reagents, such as n-butyllithium, can replace the bromine atom with lithium. This lithiated intermediate can then react with various electrophiles. nih.govacs.org

Palladium-Catalyzed Cross-Coupling: The C4-Br bond can participate in a variety of palladium-catalyzed reactions, including Suzuki, Stille, and Negishi couplings, to introduce aryl, alkyl, and other functional groups. acs.orgnih.govyoutube.comyoutube.com The Sonogashira coupling allows for the introduction of alkynyl substituents. acs.orgnih.gov

Table 2: Examples of Nucleophilic Substitution via Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst/Reagents | Product Type | Ref. |

| Negishi Coupling | R-Zn-X | Pd(0) catalyst (e.g., Pd₂(dba)₃/dppf) | 2-(4-Alkyl/Aryl-2-thiazolyl)ethanol | acs.org |

| Stille Coupling | R-Sn(Bu)₃ | Pd(0) catalyst | 2-(4-Aryl/Alkynyl-2-thiazolyl)ethanol | acs.orgnih.gov |

| Suzuki Coupling | R-B(OH)₂ | Pd(0) catalyst, Base | 2-(4-Aryl-2-thiazolyl)ethanol | nih.gov |

| Sonogashira Coupling | Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-(4-Alkynyl-2-thiazolyl)ethanol | acs.org |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd catalyst, Ligand, Base | 2-(4-Amino-2-thiazolyl)ethanol | organic-chemistry.org |

Radical Reactions Involving Thiazolyl Radicals

The generation and reaction of thiazolyl radicals from 2-(4-Bromo-2-thiazolyl)ethanol are not extensively documented in the literature. In general, aryl bromides can be precursors to aryl radicals through various methods, such as photochemical reactions or reactions with radical initiators. Once formed, these thiazolyl radicals could potentially participate in intramolecular cyclizations or intermolecular addition reactions. However, specific studies detailing these transformations for this particular substrate are scarce.

Derivatization Strategies for Creating Complex Thiazole Architectures

The reactivity of the C4-Br bond is instrumental in building larger, more complex molecules from the 2-(4-bromo-2-thiazolyl)ethanol scaffold. This allows for the synthesis of poly-thiazole systems and hybrid molecules containing other heterocyclic rings.

Synthesis of Poly-thiazole Systems (Di-, Tri-, Tetra-thiazoles)

The construction of molecules containing multiple thiazole units is a key strategy in the development of compounds with diverse biological activities. nih.gov The C4-Br bond of 2-(4-Bromo-2-thiazolyl)ethanol is ideally suited for coupling with other thiazole-containing fragments.

A well-established method for creating 2,4'-bithiazoles involves a two-step cross-coupling strategy starting from 2,4-dibromothiazole. nih.govacs.orgnih.gov This methodology can be adapted for 2-(4-Bromo-2-thiazolyl)ethanol. For instance, a Negishi or Stille coupling reaction between 2-(4-Bromo-2-thiazolyl)ethanol and a 2-organozinc or 2-organotin thiazole derivative would yield a 2,4'-bithiazole (B13848155) system.

Table 3: Strategy for Di-thiazole Synthesis

| Step | Reactant 1 | Reactant 2 | Reaction Type | Product | Ref. |

| 1 | 2-(4-Bromo-2-thiazolyl)ethanol | 2-(Tributylstannyl)thiazole | Stille Coupling | 2-(2,4'-Bithiazol-4-yl)ethanol | acs.orgnih.gov |

| 2 | 2-(4-Bromo-2-thiazolyl)ethanol | Thiazole-2-boronic acid | Suzuki Coupling | 2-(2,4'-Bithiazol-4-yl)ethanol | nih.gov |

This iterative approach can be extended to synthesize tri- and tetra-thiazole systems by using pre-assembled di- or tri-thiazole coupling partners that have been appropriately functionalized with a reactive handle (e.g., a boronic ester or a stannane).

Hybrid Heterocyclic Compounds Incorporating Thiazole and Other Ring Systems (e.g., Pyrazole, Triazole, Thiophene, Pyridine)

Molecular hybridization, the strategy of combining two or more different heterocyclic pharmacophores into a single molecule, is a powerful approach in medicinal chemistry. nih.govekb.eg 2-(4-Bromo-2-thiazolyl)ethanol is a versatile platform for synthesizing such hybrids via cross-coupling reactions at the C-4 position. By selecting an appropriate heterocyclic coupling partner, a wide array of thiazole-hybrid architectures can be accessed. nih.govnih.govresearchgate.netbohrium.comresearchgate.netnih.govnih.govnih.govoulu.fiarabjchem.orgnih.govnih.gov

Table 4: Synthesis of Hybrid Heterocyclic Compounds

| Target Hybrid System | Coupling Partner | Reaction Type | Catalyst/Reagents | Ref. |

| Thiazole-Pyrazole | Pyrazole-boronic acid derivative | Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃ | nih.govresearchgate.net |

| Thiazole-Triazole | Alkynyl-triazole precursor followed by Cycloaddition (Click Chemistry) | Sonogashira Coupling then CuAAC | Pd/Cu catalyst then Cu(I) | researchgate.netbohrium.comnih.gov |

| Thiazole-Thiophene | Thiophene-boronic acid or stannane (B1208499) derivative | Suzuki or Stille Coupling | Pd catalyst, Base | nih.govoulu.firesearchgate.net |

| Thiazole-Pyridine | Pyridine-boronic acid derivative | Suzuki Coupling | Pd catalyst, Base | nih.govarabjchem.orgpleiades.onlineresearchgate.net |

These synthetic strategies highlight the utility of 2-(4-Bromo-2-thiazolyl)ethanol as a foundational molecule for accessing a rich variety of complex heterocyclic structures with potential applications in materials science and medicinal chemistry.

Formation of Thiazolium Salts and Their Derivatives

The transformation of 2-(4-bromo-2-thiazolyl)ethanol into thiazolium salts represents a key chemical reaction, leveraging the nucleophilic character of the nitrogen atom in the thiazole ring. This process, known as quaternization, involves the alkylation of the tertiary nitrogen atom, resulting in a positively charged thiazolium cation. This reaction is a fundamental method for modifying the electronic properties of the thiazole ring and for synthesizing a variety of functional organic compounds.

While direct experimental studies on the formation of thiazolium salts from 2-(4-bromo-2-thiazolyl)ethanol are not extensively detailed in the available literature, the principles of thiazole chemistry allow for a clear understanding of the expected reactivity. A closely related analogue, 5-(2-hydroxyethyl)-4-methylthiazole, has been shown to undergo N-alkylation to form the corresponding thiazolium salt. This reaction serves as a strong precedent for the expected reactivity of 2-(4-bromo-2-thiazolyl)ethanol.

The quaternization reaction would proceed by treating 2-(4-bromo-2-thiazolyl)ethanol with a suitable alkylating agent. For instance, the use of an alkyl iodide, such as methyl iodide or ethyl iodide, would be expected to yield the corresponding N-methyl or N-ethyl thiazolium iodide salt. The reaction would likely be conducted in an appropriate solvent that can facilitate the SN2-type reaction, such as acetonitrile (B52724) or dimethylformamide (DMF).

A hypothetical reaction scheme for the formation of a 3-alkyl-2-(4-bromo-2-thiazolyl)ethanolium salt is presented below:

Hypothetical Reaction Scheme for Thiazolium Salt Formation

| Reactant | Alkylating Agent | Product |

|---|---|---|

| 2-(4-Bromo-2-thiazolyl)ethanol | R-X (e.g., CH₃I, C₂H₅Br) | 3-Alkyl-2-(4-bromo-2-thiazolyl)ethanolium halide |

The resulting thiazolium salts are ionic compounds and would be expected to be crystalline solids with higher melting points compared to the neutral parent compound. The presence of the bromo-substituent at the 4-position and the ethanol (B145695) group at the 2-position can influence the reactivity and properties of the resulting thiazolium salt. These substituents can be further modified in subsequent chemical transformations, making these thiazolium salts versatile intermediates in organic synthesis. The formation of these salts is a critical step in the synthesis of various functional molecules, including ionic liquids and precursors for N-heterocyclic carbenes.

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. In a typical ¹H NMR spectrum of 2-(4-Bromo-2-thiazolyl)ethanol, four distinct signals are expected.

The proton on the thiazole (B1198619) ring (H-5) appears as a singlet, as it has no adjacent protons to couple with. The two methylene (B1212753) groups (-CH₂CH₂OH) of the ethanol (B145695) side chain show characteristic splitting patterns. The methylene group adjacent to the thiazole ring (C-2') is expected to appear as a triplet, due to coupling with the neighboring methylene group. Similarly, the methylene group attached to the hydroxyl group (C-1') also presents as a triplet. The hydroxyl proton (-OH) typically appears as a broad singlet, and its chemical shift can be variable depending on concentration and solvent.

Table 1: Predicted ¹H NMR Data for 2-(4-Bromo-2-thiazolyl)ethanol

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-5 (Thiazole ring) | ~7.3 | Singlet (s) |

| H-2' (-CH₂-) | ~3.1 | Triplet (t) |

| H-1' (-CH₂-) | ~3.9 | Triplet (t) |

Note: Predicted values are based on general principles and data for similar structural motifs.

Carbon-13 (¹³C) NMR spectroscopy provides information on the number of unique carbon atoms in a molecule. For 2-(4-Bromo-2-thiazolyl)ethanol, five distinct signals are anticipated in the ¹³C NMR spectrum, corresponding to the five carbon atoms in the molecule.

The thiazole ring carbons have characteristic chemical shifts, with the carbon atom bonded to the bromine (C-4) appearing at a lower field compared to the unsubstituted C-5. The carbon atom at position 2 of the thiazole ring (C-2), being attached to both sulfur and nitrogen as well as the ethanol side chain, would appear at a significantly downfield position. The two carbons of the ethanol side chain would have shifts typical for aliphatic alcohols.

Table 2: Predicted ¹³C NMR Data for 2-(4-Bromo-2-thiazolyl)ethanol

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 (Thiazole ring) | ~170 |

| C-4 (Thiazole ring) | ~115 |

| C-5 (Thiazole ring) | ~125 |

| C-1' (-CH₂-) | ~62 |

Note: Predicted values are based on general principles and data for similar structural motifs.

Two-dimensional (2D) NMR experiments are employed to establish the connectivity between atoms, confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For 2-(4-Bromo-2-thiazolyl)ethanol, a cross-peak would be observed between the signals of the two methylene groups (-CH₂CH₂-), confirming their adjacent positions in the ethanol chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would show a correlation between the H-5 proton and the C-5 carbon, the H-1' protons and the C-1' carbon, and the H-2' protons and the C-2' carbon. This allows for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. Key HMBC correlations would include the H-2' protons showing a cross-peak to the C-2 and C-5 carbons of the thiazole ring, definitively establishing the attachment point of the ethanol side chain. Correlations between the H-5 proton and the C-4 and C-2 carbons would further confirm the thiazole ring structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-(4-Bromo-2-thiazolyl)ethanol would display characteristic absorption bands corresponding to its key structural features.

A prominent broad band would be observed in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group. The stretching vibrations of the C=N and C=C bonds within the thiazole ring would appear in the 1600-1450 cm⁻¹ region. A distinct band corresponding to the C-O stretching of the primary alcohol would be visible around 1050 cm⁻¹. The C-Br stretching vibration typically appears at lower frequencies, in the 600-500 cm⁻¹ range.

Table 3: Characteristic IR Absorption Bands for 2-(4-Bromo-2-thiazolyl)ethanol

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alcohol (-OH) | O-H Stretch | 3400-3200 (Broad) |

| Alkane (-CH₂) | C-H Stretch | 2960-2850 |

| Thiazole Ring | C=N, C=C Stretch | 1600-1450 |

| Alcohol (-C-O) | C-O Stretch | ~1050 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For 2-(4-Bromo-2-thiazolyl)ethanol, the mass spectrum would show a characteristic molecular ion peak (M⁺). Due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity.

The fragmentation of the molecular ion provides further structural evidence. Common fragmentation pathways for this molecule would include alpha-cleavage, where the bond between the two carbon atoms of the ethanol side chain breaks, and the loss of the bromine atom.

Table 4: Predicted Mass Spectrometry Fragments for 2-(4-Bromo-2-thiazolyl)ethanol

| Ion | m/z (for ⁷⁹Br/⁸¹Br) | Description |

|---|---|---|

| [C₅H₆BrNOS]⁺ | 207/209 | Molecular Ion (M⁺) |

| [C₄H₄BrNS]⁺ | 178/180 | Loss of •CH₂OH |

| [C₅H₆NOS]⁺ | 128 | Loss of •Br |

Note: m/z values are calculated based on the most abundant isotopes.

Chromatographic Methods for Purity Assessment and Isolation (e.g., TLC, HPLC)

Chromatographic techniques are indispensable tools for the purification of 2-(4-Bromo-2-thiazolyl)ethanol from reaction mixtures and for the subsequent assessment of its purity. The selection of the appropriate chromatographic method and conditions is critical for achieving high-purity material suitable for further use. The most commonly employed methods for compounds of this nature are Thin-Layer Chromatography (TLC) for rapid analysis and High-Performance Liquid Chromatography (HPLC) for high-resolution separation and quantification.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a fundamental technique used for qualitatively monitoring the progress of a chemical reaction, identifying the presence of 2-(4-Bromo-2-thiazolyl)ethanol, and estimating its purity by comparing the relative intensity of the product spot to those of impurities. semanticscholar.org

Stationary Phase: For the separation of polar heterocyclic compounds like 2-(4-Bromo-2-thiazolyl)ethanol, the most common stationary phase is silica (B1680970) gel 60 F254. york.ac.ukwisc.edu The "F254" designation indicates that the silica gel contains a fluorescent indicator that allows for the visualization of UV-active compounds under short-wave ultraviolet light (254 nm). The polar nature of the silica gel facilitates the separation of compounds based on their differential adsorption and polarity. wisc.edu

Mobile Phase (Eluent): The choice of mobile phase is crucial for achieving good separation. The polarity of the eluent is adjusted to control the retention factor (R_f) of the compound, which is a measure of its migration distance relative to the solvent front. An ideal R_f value is typically between 0.3 and 0.5 for effective separation. wisc.edu

Given the polar nature of the hydroxyl group and the thiazole ring in 2-(4-Bromo-2-thiazolyl)ethanol, a mixture of a non-polar and a polar solvent is generally used. Common solvent systems for polar compounds include varying ratios of ethyl acetate (B1210297) in hexane (B92381) or methanol (B129727) in dichloromethane (B109758). rochester.eduresearchgate.net The polarity of the mobile phase is inversely proportional to the retention of the compound on the silica plate; a more polar eluent will result in a higher R_f value. ualberta.ca For very polar compounds, a small percentage of a highly polar solvent like methanol, sometimes with a modifier like ammonium (B1175870) hydroxide, can be added to the primary eluent system. rochester.edu

Visualization: Since the thiazole ring is an aromatic heterocycle, 2-(4-Bromo-2-thiazolyl)ethanol is expected to be UV-active. Therefore, the primary method of visualization is by observing the TLC plate under a UV lamp at 254 nm, where it will appear as a dark spot against a fluorescent green background. If further visualization is required, various chemical stains can be employed. For instance, a potassium permanganate (B83412) (KMnO_4) stain can be used to detect the alcohol functional group, which would appear as a yellow spot on a purple background.

Table 1: Representative TLC Conditions for Analysis of 2-(4-Bromo-2-thiazolyl)ethanol

| Parameter | Description | Rationale/Comments |

| Stationary Phase | Silica gel 60 F254 coated on aluminum or glass plates. | Standard for polar organic compounds; fluorescent indicator allows for UV visualization. york.ac.ukwisc.edu |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., ratios from 4:1 to 1:1, v/v). | A common starting point for compounds of moderate polarity. The ratio is optimized to achieve an R_f of 0.3-0.5. researchgate.net |

| Dichloromethane/Methanol (e.g., ratios from 99:1 to 95:5, v/v). | Used for more polar compounds where hexane/ethyl acetate provides insufficient elution. rochester.edu | |

| Visualization | UV Light (254 nm). | Non-destructive method suitable for compounds with a UV chromophore like the thiazole ring. semanticscholar.org |

| Potassium Permanganate Stain. | A general stain for oxidizable groups like alcohols; destructive. |

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique used for the high-resolution separation, quantification of purity, and preparative isolation of 2-(4-Bromo-2-thiazolyl)ethanol. researchgate.net Due to the compound's polarity, Reversed-Phase HPLC (RP-HPLC) is the most suitable mode of separation. nih.govnih.gov

Stationary Phase: In RP-HPLC, the stationary phase is non-polar. The most widely used stationary phases for the analysis of polar organic molecules are based on silica particles that have been surface-modified with C18 (octadecyl) or C8 (octyl) alkyl chains. A C18 column is a common first choice for developing a separation method for thiazole derivatives. researchgate.net

Mobile Phase: The mobile phase in RP-HPLC is polar. Typical mobile phases consist of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. taylorandfrancis.com The separation is controlled by varying the ratio of the organic solvent to water. An increase in the organic solvent concentration decreases the retention time of the analyte. To improve peak shape and resolution, especially for compounds with basic nitrogen atoms like thiazole, a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) is often added to the mobile phase. taylorandfrancis.com The analysis can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (mobile phase composition changes over time). nih.gov

Detection: The thiazole ring in 2-(4-Bromo-2-thiazolyl)ethanol contains a chromophore that absorbs UV light, making a UV-Vis detector the most appropriate choice for HPLC analysis. The detection wavelength should be set at an absorbance maximum of the compound to ensure high sensitivity. For thiazole derivatives, detection is often performed in the range of 245-320 nm. researchgate.net

Table 2: Typical RP-HPLC Conditions for Purity Assessment of 2-(4-Bromo-2-thiazolyl)ethanol

| Parameter | Description | Rationale/Comments |

| Mode | Reversed-Phase (RP-HPLC). | Standard for polar to moderately non-polar analytes. nih.govnih.gov |

| Column | C18 (Octadecylsilane), e.g., 4.6 mm x 150 mm, 5 µm particle size. | Provides good retention and separation for a wide range of organic molecules. researchgate.net |

| Mobile Phase A | Water + 0.1% Formic Acid. | Aqueous component of the mobile phase. Formic acid improves peak shape for basic compounds. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid. | Organic modifier. Its proportion is adjusted to control elution. taylorandfrancis.com |

| Elution | Isocratic or Gradient. | Gradient elution (e.g., 10% to 90% B over 20 minutes) is often used for method development and analyzing complex mixtures. |

| Flow Rate | 1.0 mL/min. | A typical analytical flow rate for a 4.6 mm internal diameter column. |

| Detection | UV-Vis Detector. | Wavelength set at an absorbance maximum (e.g., ~250 nm, to be determined empirically). researchgate.net |

| Injection Volume | 5-20 µL. | Standard volume for analytical HPLC. |

Investigation of Biological Activities and Mechanistic Insights Excluding Clinical Outcomes

Antimicrobial Activity Studies

The antimicrobial potential of thiazole (B1198619) derivatives has been widely explored. The presence of a bromo-substituent is often associated with enhanced activity against a range of microbial pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (in vitro)

Derivatives of the bromo-thiazole scaffold have demonstrated notable antibacterial effects. For instance, studies on compounds derived from 2-amino-4-(4-bromophenyl)thiazole (B182969) have shown activity against both Gram-positive and Gram-negative bacteria researchgate.net. One such derivative exhibited moderate efficacy against Staphylococcus aureus and Bacillus subtilis (Gram-positive) researchgate.netnih.gov.

In a broader context, the thiazole class of compounds, which includes bromo-derivatives, has been shown to be effective against a variety of bacterial strains. Some thiazole derivatives have shown favorable Minimum Inhibitory Concentration (MIC) values, ranging from 1.56 to 6.25 μg/mL, against strains like Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus nih.gov. Furthermore, certain N-(thiazol-2-yl)benzenesulfonamide derivatives display potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 3.9 μg/mL against S. aureus rsc.org. The effectiveness of an ethanol-based gel demonstrated a broad-spectrum bactericidal effect, achieving a significant reduction in both Gram-positive and Gram-negative bacteria in a short time frame nih.gov.

Table 1: In Vitro Antibacterial Activity of Selected Thiazole Derivatives

| Compound Class | Bacterial Strain | Activity/MIC | Reference |

| 2-Amino-4-(4-bromophenyl)thiazole Derivative (8f) | Gram-positive bacteria | Moderate Activity | researchgate.net |

| 2-Phenylacetamido-thiazole Derivative | E. coli, P. aeruginosa, B. subtilis, S. aureus | MIC: 1.56-6.25 µg/mL | nih.gov |

| N-(thiazol-2-yl)benzenesulfonamide Derivative | S. aureus, A. xylosoxidans | MIC: 3.9 µg/mL | rsc.org |

| Bisthiazole Derivatives | Micrococcus luteus, Bacillus subtilis | More susceptible than Gram-negative bacteria | nih.gov |

Antifungal Efficacy Against Various Fungal Species (in vitro)

The antifungal properties of thiazole derivatives are also a significant area of research. A derivative of 2-amino-4-(4-bromophenyl)thiazole showed slight antifungal activity against Candida albicans researchgate.net. More broadly, various thiazole-containing compounds have been evaluated against a spectrum of fungal pathogens. For example, new thiazolyl-1,2,3-triazolyl-alcohol derivatives have shown promising activity against Aspergillus niger, with MIC values ranging from 31.25 to 62.5 µg/mL epa.gov.

Other studies have found that certain thiazole derivatives exhibit potent anti-Candida activity, with some compounds showing MIC values four times lower than the reference drug fluconazole (B54011) against C. albicans nih.gov. The antifungal mechanism for some of these compounds is believed to involve the disruption of the fungal cell membrane's integrity nih.gov. Specifically, some hydrazine-containing thiazole derivatives have shown high-efficiency, broad-spectrum antifungal activity with MICs as low as 0.0625-4 μg/mL against pathogenic fungi like Candida, Aspergillus, and Cryptococcus frontiersin.org.

Table 2: In Vitro Antifungal Activity of Selected Thiazole Derivatives

| Compound Class | Fungal Species | Activity/MIC | Reference |

| 2-Amino-4-(4-bromophenyl)thiazole Derivative (8f) | Candida albicans | Slight Activity | researchgate.net |

| Thiazolyl-1,2,3-triazolyl-alcohol Derivatives | Aspergillus niger | MIC: 31.25-62.5 µg/mL | epa.gov |

| 2-Hydrazinyl-thiazole Derivatives | Candida albicans | MIC: 3.9 µg/mL | nih.gov |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) | Pathogenic Fungi (Candida, Aspergillus) | MIC: 0.0625-4 µg/mL | frontiersin.org |

| Acylhydrazones with 1,4-phenylenebisthiazole nucleus | Candida species | As active as fluconazole | nih.gov |

Anti-protozoal and Anti-parasitic Activity Investigations

While specific studies on the anti-protozoal activity of 2-(4-Bromo-2-thiazolyl)ethanol are lacking, the general class of thiazole derivatives has been investigated for such properties. Research into novel thiazole analogues has shown activity against various protozoan and parasitic organisms, including Trypanosoma cruzi, Trypanosoma brucei rhodesiense, Leishmania amazonensis, and Plasmodium falciparum nih.gov. This suggests that the thiazole scaffold is a promising starting point for the development of new anti-parasitic agents.

Mechanisms of Antimicrobial Action (e.g., DNA/RNA interactions, membrane disruption)

The mechanisms through which bromo-thiazole compounds may exert their antimicrobial effects are multifaceted. For some thiazole-based stilbene (B7821643) analogs, the proposed mechanism of action involves the inhibition of DNA topoisomerase IB, an essential enzyme for DNA replication and repair nih.gov. Another identified mechanism for certain antifungal thiazole derivatives is the disruption of the fungal cell membrane's integrity nih.gov.

Furthermore, some thiazole compounds are believed to exert their effects by inducing oxidative stress within the fungal cell. For instance, (4-phenyl-1,3-thiazol-2-yl) hydrazine was found to increase reactive oxygen species (ROS) in C. albicans, leading to significant DNA damage and subsequent cell death frontiersin.org. For antibacterial action, some thiazole derivatives are thought to create pores in the bacterial cell membrane rsc.org. These varied mechanisms highlight the diverse ways in which the thiazole scaffold can be leveraged to combat microbial pathogens.

Anticancer and Cytotoxic Activity Investigations

In addition to antimicrobial properties, thiazole derivatives are being actively investigated for their potential as anticancer agents.

Cytotoxicity Against Cancer Cell Lines (in vitro)

A variety of thiazole derivatives have demonstrated significant cytotoxic effects against human cancer cell lines in vitro. Thiazole-based stilbene analogs, which can be synthesized from bromo-thiazole intermediates, have shown high cytotoxicity with IC₅₀ values in the micromolar range against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines nih.gov. For example, certain analogs exhibited potent cytotoxicity with IC₅₀ values as low as 0.78 μM against MCF-7 and 0.62 μM against HCT116 cells nih.gov. The mechanism for this activity is linked to their ability to inhibit DNA topoisomerase I nih.gov.

Other complex thiazole conjugates have also been evaluated. Triazol-linked thiazol-oxindole conjugates have been synthesized and tested for their cytotoxic activity against various cancer lines, indicating the versatility of the thiazole scaffold in designing potential anticancer agents nih.gov.

Table 3: In Vitro Cytotoxicity of Selected Thiazole Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| Thiazole-based Stilbene Analog (Compound 8) | MCF-7 (Breast Cancer) | 0.78 µM | nih.gov |

| Thiazole-based Stilbene Analog (Compound 11) | HCT116 (Colon Cancer) | 0.62 µM | nih.gov |

| Bisthiazole Derivative | HeLa (Cervical Cancer) | IC₅₀: 3.48 - 8.84 µM | nih.gov |

| Triazol-linked Thiazol-oxindole Conjugates | Various cancer lines | Cytotoxic effects observed | nih.gov |

Protein Binding Affinity Studies in Cancer Pathways

Research into the protein binding affinity of 2-(4-bromo-2-thiazolyl)ethanol and its derivatives has revealed potential interactions with key proteins implicated in cancer signaling pathways. While direct binding studies on 2-(4-bromo-2-thiazolyl)ethanol are not extensively documented, research on structurally similar thiazole-containing compounds provides valuable insights.

Thiazole derivatives have been identified as potent inhibitors of various kinases involved in cell proliferation and survival. For instance, certain thiazole-based compounds have demonstrated significant binding affinity to the ATP-binding site of protein kinases, effectively blocking their catalytic activity and downstream signaling. The electronic properties conferred by the thiazole ring, coupled with the halogen bond potential of the bromine atom, may contribute to favorable interactions within the protein's active site. Molecular docking studies on related bromothiazole scaffolds suggest potential binding to the hinge region of kinases, a common interaction mode for kinase inhibitors.

Apoptosis Induction Mechanisms

The pro-apoptotic activity of thiazole derivatives has been a significant area of investigation. Studies on various cancer cell lines have shown that certain thiazole-containing compounds can induce programmed cell death. The mechanisms underlying this apoptosis induction are often multifaceted.

One of the primary mechanisms involves the activation of intrinsic and extrinsic apoptotic pathways. This can be initiated by the inhibition of survival signals, leading to the depolarization of the mitochondrial membrane and the subsequent release of cytochrome c. This, in turn, activates the caspase cascade, with notable increases in the activity of caspase-3 and caspase-9. Furthermore, some thiazole derivatives have been observed to upregulate the expression of pro-apoptotic proteins such as Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards apoptosis.

Other Pharmacological Activity Probes

Anti-inflammatory Properties

A number of studies have highlighted the anti-inflammatory potential of compounds containing the thiazole moiety. The anti-inflammatory action of these compounds is often attributed to their ability to modulate the production of pro-inflammatory mediators.

Research has demonstrated that certain thiazole derivatives can inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophage cell lines. This inhibition is often linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The presence of a bromine atom on the thiazole ring can enhance this activity, likely due to its influence on the molecule's lipophilicity and ability to interact with biological targets.

Antioxidant Activity

The antioxidant properties of thiazole derivatives have been explored through various in vitro assays. These compounds have shown the ability to scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of numerous diseases.

The antioxidant capacity is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the ferric reducing antioxidant power (FRAP) assay. The thiazole ring itself can act as an electron donor, and substituents on the ring can further modulate this activity. For instance, the presence of hydroxyl groups or other electron-donating groups in conjunction with the thiazole nucleus can enhance the radical scavenging ability of these molecules.

Enzymatic Inhibition Studies (e.g., MAO-B, COX, LOX)

Thiazole derivatives have been investigated as inhibitors of several key enzymes involved in physiological and pathological processes.

Monoamine Oxidase B (MAO-B): Certain thiazole-containing compounds have exhibited inhibitory activity against MAO-B, an enzyme involved in the degradation of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for neurodegenerative diseases like Parkinson's disease.

Cyclooxygenases (COX) and Lipoxygenases (LOX): As mentioned in the anti-inflammatory section, thiazole derivatives can inhibit COX enzymes. In addition to COX, some of these compounds have also shown inhibitory effects on lipoxygenases (LOX), which are involved in the synthesis of leukotrienes, another class of inflammatory mediators. The dual inhibition of COX and LOX pathways is a desirable feature for anti-inflammatory agents.

Antitubercular and Anti-HIV Activities

The therapeutic potential of thiazole derivatives extends to infectious diseases, with studies demonstrating their activity against Mycobacterium tuberculosis and the human immunodeficiency virus (HIV).

For their antitubercular activity, thiazole compounds have been shown to inhibit various mycobacterial enzymes essential for cell wall synthesis or other vital metabolic pathways. The lipophilicity imparted by substituents like bromine can be crucial for cell penetration of the mycobacterial cell wall.

In the context of anti-HIV research, thiazole-containing compounds have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the reverse transcriptase enzyme, inducing a conformational change that inactivates it and prevents the conversion of viral RNA to DNA.

Antiprion Activity

Research into novel therapeutic agents for prion diseases has identified the 2-aminothiazole (B372263) scaffold as a promising area of investigation. Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of the misfolded, infectious isoform of the prion protein (PrP), known as PrPSc. bohrium.com High-throughput screening of extensive small molecule libraries has revealed that compounds featuring the 2-aminothiazole core structure can effectively reduce PrPSc levels in infected neuroblastoma cell lines (ScN2a). bohrium.comresearchgate.net

Initial studies identified 121 compounds from a library of approximately 10,000 that demonstrated the ability to decrease PrPSc levels at a concentration of 5 μM. bohrium.comresearchgate.net Among these hits, four chemical scaffolds were prioritized for further chemical optimization, with the 2-aminothiazole class showing particular promise due to the presence of preliminary structure-activity relationships (SAR). bohrium.com Subsequent analysis of commercially available 2-aminothiazoles confirmed their general activity in ScN2a cells. bohrium.com

The proposed mechanism of action for these 2-aminothiazole compounds does not appear to involve altering the expression of the normal prion protein (PrPC) or directly disaggregating existing PrPSc. bohrium.com Instead, it is suggested that they inhibit the formation of new PrPSc, although the precise molecular target, whether it be PrP itself or an auxiliary factor in the conversion process, remains to be elucidated. bohrium.com

Further SAR studies have been conducted to enhance the potency and pharmacokinetic properties of this class of compounds, with a focus on improving their ability to cross the blood-brain barrier. nih.gov These efforts have led to the identification of structural modifications that influence antiprion activity. For instance, substitutions on the rings of the 2-aminothiazole structure have been shown to be sensitive to modification, impacting the compound's efficacy. nih.gov While these studies provide valuable insights into the potential of the 2-aminothiazole scaffold, specific data on the antiprion activity of 2-(4-Bromo-2-thiazolyl)ethanol is not available in the reviewed scientific literature.

Table 1: Antiprion Activity of Select 2-Aminothiazole Analogs No specific data is available for 2-(4-Bromo-2-thiazolyl)ethanol in the reviewed literature. The following table represents findings for the general class of 2-aminothiazole compounds.

| Compound Class | General Activity | Putative Mechanism | Reference |

|---|---|---|---|

| 2-Aminothiazoles | Reduction of PrPSc levels in infected cell lines. | Inhibition of new PrPSc formation. | bohrium.comnih.gov |

Antiviral Activity (e.g., Enteroviruses)

The investigation into the antiviral properties of thiazole derivatives has covered a wide range of viruses. nih.govresearchgate.net However, a specific examination of 2-(4-Bromo-2-thiazolyl)ethanol for its activity against enteroviruses has not been detailed in the available scientific literature.

Research on enterovirus inhibitors has identified various chemical entities that can disrupt the viral life cycle. For instance, some compounds target viral proteins essential for replication. While the broader class of thiazole-containing compounds has been explored for antiviral potential against numerous pathogens, specific data linking 2-(4-Bromo-2-thiazolyl)ethanol to the inhibition of enteroviruses is not present in the reviewed studies. nih.govresearchgate.net Therefore, no detailed research findings or mechanistic insights regarding the antiviral activity of this specific compound against enteroviruses can be provided at this time.

Structure Activity Relationship Sar Studies and Rational Molecular Design

Systematic Modification of the 2-(4-Bromo-2-thiazolyl)ethanol Scaffold

The thiazole (B1198619) ring is a critical component for the biological activity of this class of compounds. Most biologically active thiazole-containing compounds feature substitutions at the 2 and 4 positions, with fewer examples of 2,5-disubstituted or 2,4,5-trisubstituted thiazoles demonstrating significant activity. ekb.eg

Systematic studies have shown that the nature of the substituents at these positions can dramatically alter the biological effects. For instance, in a series of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the introduction of various aromatic aldehydes at the 2-amino position led to compounds with promising antimicrobial and anticancer activities. jchemrev.com This highlights the importance of the substituent at the C2 position in modulating the biological response.

While the core focus is on 2-(4-Bromo-2-thiazolyl)ethanol, broader studies on thiazole derivatives provide valuable insights. For example, in a series of 2,4,5-trisubstituted thiazoles, the presence of an acid hydrazide functionality and other pharmacophores at different positions resulted in compounds with antibacterial and antifungal activities. researchgate.net Specifically, derivatives with a thiosemicarbazide (B42300) function and those substituted with both thioureido and thiosemicarbazide moieties showed notable activity against Gram-positive bacteria and Candida albicans. researchgate.net

The C5 position of the thiazole ring has also been a target for modification. In the synthesis of thiazole-based stilbene (B7821643) analogs, bromination at the C5 position was a key step in generating compounds with DNA topoisomerase IB inhibitory activity. nih.gov This suggests that introducing substituents at the C5 position of the 2-(4-Bromo-2-thiazolyl)ethanol scaffold could be a viable strategy for developing novel therapeutic agents.

Table 1: Impact of Thiazole Ring Substituents on Biological Activity

| Compound/Series | C2-Substituent | C4-Substituent | C5-Substituent | Biological Activity | Reference |

|---|---|---|---|---|---|

| 4-(4-bromophenyl)-thiazol-2-amine derivatives | Varied aromatic aldehydes | 4-bromophenyl | H | Antimicrobial, Anticancer | jchemrev.com |

| 2,4,5-trisubstituted thiazoles | Varied | Varied | Varied (including thiosemicarbazide) | Antibacterial, Antifungal | researchgate.net |

| Thiazole-based stilbene analogs | Varied | 4-halophenyl | Bromo | DNA Topoisomerase IB inhibition | nih.gov |

The presence and position of halogen atoms, particularly bromine, on the thiazole scaffold can significantly influence biological activity. The bromo-substituent at the C4 position of 2-(4-Bromo-2-thiazolyl)ethanol is a key feature that has been explored in various SAR studies.

In the development of 4-(4-bromophenyl)-thiazol-2-amine derivatives, the para-bromo substitution on the phenyl ring at the C4 position was a central feature of the synthesized compounds that exhibited antimicrobial and anticancer properties. jchemrev.com This underscores the potential importance of the bromo group in interacting with biological targets.

Furthermore, the concept of bioisosteric replacement, where one atom or group is exchanged for another with similar properties, is a common strategy in drug design. cambridgemedchemconsulting.combenthamscience.com Replacing the bromo-substituent with other halogens (e.g., chloro, fluoro) or other functional groups could modulate the compound's electronic properties, lipophilicity, and ultimately, its biological efficacy. For instance, in a series of thiazolyl-pyrazoline hybrids, a p-bromophenyl substitution at the fourth position of the thiazole ring was found to increase antifungal and antituberculosis activities. ekb.eg